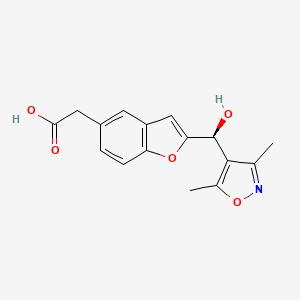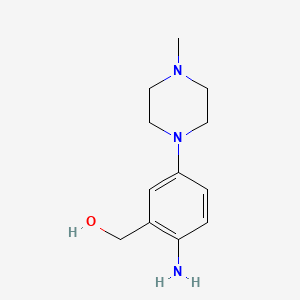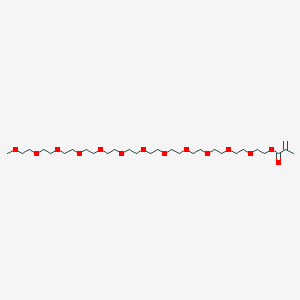
m-PEG12-2-methylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG12-2-methylacrylate is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are essential in connecting two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG12-2-methylacrylate typically involves the acrylation of methoxy polyethylene glycol (mPEG). The process begins with the reaction of mPEG with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified through column chromatography to obtain the desired this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The purification process may involve multiple steps, including distillation and crystallization, to ensure high purity and yield .
化学反応の分析
Types of Reactions
m-PEG12-2-methylacrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.
Polymerization: The compound can undergo radical polymerization to form polymers.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Addition Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out at room temperature.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Addition Reactions: The major products are adducts formed by the addition of nucleophiles to the acrylate group.
Polymerization: The major products are polymers with repeating units derived from this compound.
Hydrolysis: The major products are methoxy polyethylene glycol and acrylic acid.
科学的研究の応用
m-PEG12-2-methylacrylate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in the development of targeted therapies for diseases by selectively degrading disease-causing proteins.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of PEGylated compounds, which have improved pharmacokinetic properties.
作用機序
m-PEG12-2-methylacrylate functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome. This mechanism allows for the selective and efficient degradation of specific proteins, providing a powerful tool for targeted therapy .
類似化合物との比較
Similar Compounds
- m-PEG12-2-methylacrylate
- Propargyl-PEG13-alcohol
- m-PEG12-2-methylacrylamide
Uniqueness
This compound is unique due to its specific structure, which allows for efficient conjugation with both E3 ubiquitin ligases and target proteins. This makes it particularly effective in the synthesis of PROTACs compared to other PEG-based linkers .
特性
分子式 |
C29H56O14 |
|---|---|
分子量 |
628.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C29H56O14/c1-28(2)29(30)43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-32-5-4-31-3/h1,4-27H2,2-3H3 |
InChIキー |
VQLSSHIHTBAUOZ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


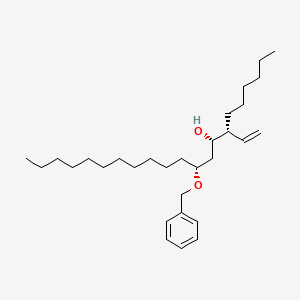
![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)



![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)

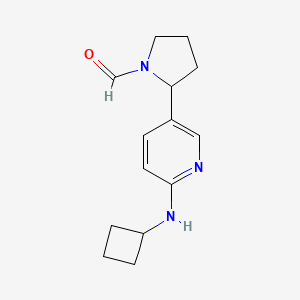

![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11825868.png)
